N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide” is a complex organic molecule. It contains a cyano group (-CN), a fluorophenyl group (a phenyl ring with a fluorine atom), a pyridinyl group (a pyridine ring), and an amide group (a carbonyl group attached to a nitrogen atom). The exact properties of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. The presence of the cyano, fluorophenyl, pyridinyl, and amide groups would likely result in a highly polar molecule with potential for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups and potential for hydrogen bonding might make it soluble in polar solvents .Scientific Research Applications
Synthetic Chemistry Applications
- Improvement in Synthesis Methods : Novel approaches for synthesizing related compounds, utilizing safer reagents like thionyl chloride instead of phosgene, have been reported, which could be relevant for the synthesis of N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide. These methods aim to improve yield and reaction conditions (Lin Xue, 2013).
- Catalysis for Chemical Synthesis : Research on palladium-catalyzed cascade reactions highlights the development of complex molecules with potential relevance to the synthesis of this compound, showing how selective synthesis techniques can be applied to create structurally similar compounds (Wenzhang Xiong et al., 2019).
Pharmacological Applications
- Receptor Ligand Development : Studies on compounds with structural similarities to this compound have explored their potential as receptor ligands, including selective antagonists for κ opioid receptors and sigma receptors. These findings suggest possible applications in developing new therapeutic agents (C. Mitch et al., 2011); (S. Ogawa et al., 1994).
Materials Science
- Fluorescent Materials : Research on homoleptic cyclometalated iridium complexes with potential relevance to the structural motifs in this compound has shown applications in creating highly efficient red phosphorescent materials for use in organic light-emitting diodes (OLEDs). This highlights the compound's potential application in materials science, particularly in the development of emissive materials (A. Tsuboyama et al., 2003).
Anticancer Research
- Antitumor Activity : Novel pyrimidinyl pyrazole derivatives structurally related to this compound have been synthesized and evaluated for their cytotoxic activity against several tumor cell lines. These studies reveal the potential of such compounds in cancer treatment, providing a foundation for further exploration of this compound derivatives as anticancer agents (H. Naito et al., 2005).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O/c1-14-15(19-11-4-5-12-24-19)8-6-9-16(14)21(26)25-20(13-23)17-7-2-3-10-18(17)22/h2-12,20H,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTMTDFWKSUGQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)NC(C#N)C2=CC=CC=C2F)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.